4-Hydroxy-6-nitrocoumarin 4-Hydroxy-6-nitrocoumarin
Brand Name: Vulcanchem
CAS No.: 1641-03-8
VCID: VC5822984
InChI: InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O
Molecular Formula: C9H5NO5
Molecular Weight: 207.141

4-Hydroxy-6-nitrocoumarin

CAS No.: 1641-03-8

Cat. No.: VC5822984

Molecular Formula: C9H5NO5

Molecular Weight: 207.141

* For research use only. Not for human or veterinary use.

4-Hydroxy-6-nitrocoumarin - 1641-03-8

Specification

CAS No. 1641-03-8
Molecular Formula C9H5NO5
Molecular Weight 207.141
IUPAC Name 4-hydroxy-6-nitrochromen-2-one
Standard InChI InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H
Standard InChI Key XTXOVXNASJNYFW-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

4-Hydroxy-6-nitrocoumarin belongs to the coumarin family, a class of benzopyrone derivatives. Its core structure consists of a fused benzene and α-pyrone ring, with functional groups strategically positioned to influence reactivity and bioactivity. The hydroxyl group at C-4 enhances hydrogen-bonding capacity, while the electron-withdrawing nitro group at C-6 modulates electronic distribution, affecting solubility and interaction with biological targets.

Comparative analyses of substituted coumarins reveal that nitro-group positioning significantly alters molecular properties. For instance, 4-hydroxy-3-nitrocoumarin exhibits distinct electronic profiles compared to the 6-nitro isomer due to differences in resonance stabilization .

Synthesis and Characterization

A landmark study demonstrated the efficient synthesis of nitro-coumarins via ultrasound-assisted nitration . This method reduced reaction times from hours to minutes while improving yields. Key steps include:

  • Nitration of 4-Hydroxycoumarin:

    • Reactant: 4-Hydroxycoumarin, nitric acid, sulfuric acid

    • Conditions: Ultrasound irradiation (40 kHz, 25°C)

    • Yield: 83% for 4-methyl-7-hydroxy-6-nitrocoumarin

Ultrasound promotes cavitation, enhancing mass transfer and reaction homogeneity. Fourier-transform infrared (FTIR) spectroscopy confirms successful nitration through characteristic NO₂ stretching vibrations at 1,520–1,540 cm⁻¹ .

Table 1: Synthesis Parameters for Nitro-Coumarin Derivatives

CompoundReaction Time (min)Yield (%)Log P (Experimental)
4-Methyl-7-hydroxy-6-nitro15830.41
4-Methyl-7,8-dihydroxy-6-nitro25850.45

Lipophilicity and Drug-Likeness

Experimental Lipophilicity

Lipophilicity, quantified as the octanol-water partition coefficient (Log P), critically influences drug absorption and distribution. The shake-flask method and HYPERCHEM software were used to assess nitro-coumarins :

  • 4-Methyl-7-hydroxy-6-nitrocoumarin: Log P = 0.41 (experimental) vs. 0.67 (calculated)

  • 6-Bromo-4,7-dimethylcoumarin: Log P = 0.88 (experimental) vs. 0.91 (calculated)

Discrepancies arise from solvation effects unaccounted for in computational models. Nonetheless, all derivatives exhibited Log P < 5, suggesting favorable oral bioavailability .

Structure-Lipophilicity Relationships

  • Nitro vs. Bromo Substituents: Nitro groups increase polarity, reducing Log P compared to bromo analogs.

  • Methylation: Adding methyl groups (e.g., 4,7-dimethylcoumarin) enhances lipophilicity by shielding polar functional groups .

Comparative Analysis of Coumarin Derivatives

Table 2: Functionalized Coumarins and Their Properties

CompoundSubstituentsKey Properties
4-Hydroxycoumarin-OH at C4Antioxidant, low Log P (-0.2)
4-Hydroxy-6-nitrocoumarin-OH at C4, -NO₂ at C6Moderate Log P (0.4), enzyme inhibition
7-Hydroxy-4-methyl-6-nitro-OH at C7, -CH₃ at C4High lipophilicity (Log P 0.88)

Future Directions and Challenges

Optimization of Synthetic Routes

  • Green Chemistry Approaches: Replace sulfuric acid with ionic liquids to minimize waste.

  • Continuous-Flow Systems: Enhance scalability for industrial production.

Targeted Biological Assays

  • Antimicrobial Screening: Test against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.).

  • In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator